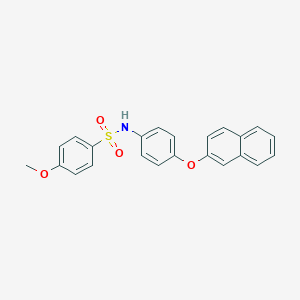
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide, also known as MNOPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNOPB belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide exerts its therapeutic effects by modulating the activity of various molecular targets in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide also modulates the activity of the ion channels TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which are responsible for the initiation and propagation of inflammatory responses. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide also modulates the activity of various ion channels and receptors that are involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic effects. However, 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide also has a relatively short half-life in the body, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide. One potential avenue of research is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been found to exhibit neuroprotective effects in vitro, and further research is needed to determine its efficacy in vivo.
Another potential avenue of research is to investigate the potential of 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide as a treatment for cancer. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been found to exhibit anti-tumor effects in vitro, and further research is needed to determine its efficacy in vivo.
Conclusion:
In conclusion, 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and neuroprotective effects and has several potential applications in the treatment of various diseases. Further research is needed to determine its efficacy in vivo and to explore its potential as a treatment for neurodegenerative diseases and cancer.
Synthesemethoden
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-naphthalen-2-yloxyaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has also been found to exhibit analgesic effects by modulating the activity of pain-sensing neurons. This makes it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia.
Eigenschaften
Produktname |
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C23H19NO4S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H19NO4S/c1-27-20-12-14-23(15-13-20)29(25,26)24-19-7-10-21(11-8-19)28-22-9-6-17-4-2-3-5-18(17)16-22/h2-16,24H,1H3 |
InChI-Schlüssel |
WHFDJRUGGJMTAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306214.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306215.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate](/img/structure/B306216.png)
amino]acetamide](/img/structure/B306218.png)
amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B306219.png)
![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B306224.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B306233.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
